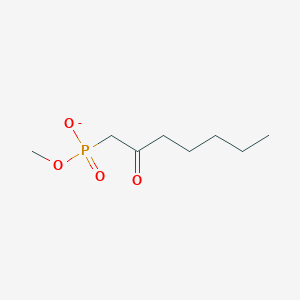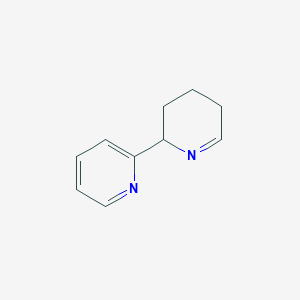![molecular formula C19H36ClNO4 B14510402 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride CAS No. 62749-24-0](/img/structure/B14510402.png)
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride is a synthetic organic compound known for its unique structure and properties It is a derivative of pyrrolidine and is characterized by the presence of a hydroxyoctyl group and a heptanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride typically involves the alkylation of enolate ionsThe reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.
科学的研究の応用
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to certain neurotransmitters makes it useful in studying receptor interactions and signaling pathways.
作用機序
The mechanism of action of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyoctyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
Similar Compounds
- 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
- Methyl 7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoate
Uniqueness
Compared to similar compounds, 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
62749-24-0 |
|---|---|
分子式 |
C19H36ClNO4 |
分子量 |
377.9 g/mol |
IUPAC名 |
7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride |
InChI |
InChI=1S/C19H35NO4.ClH/c1-2-3-6-9-16(21)12-14-20-15-13-18(22)17(20)10-7-4-5-8-11-19(23)24;/h16-17,21H,2-15H2,1H3,(H,23,24);1H |
InChIキー |
DSXQUPOSOMNQED-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCN1CCC(=O)C1CCCCCCC(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)

![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)

